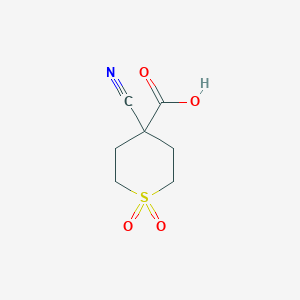

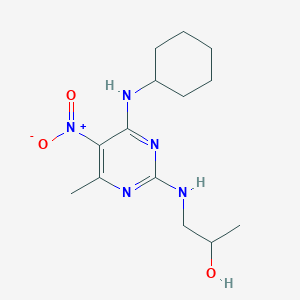

4-Cyano-1,1-dioxo-1lambda6-thiane-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of various cyano and thio-containing carboxylic acids and their derivatives has been explored in several studies. One approach involved the synthesis of optically active 1,4-thiazane-3-carboxylic acid (TCA) from cysteine through optical resolution and preferential crystallization, yielding both enantiomers in pure forms . Another study reported the synthesis of esters of 6′-carbamoylmethylthio-5′-cyano-1′,4′-dihydro-4,4′-bipyridine-3′-carboxylic acids and related compounds, with a focus on their stability under various conditions . Additionally, the formation of N-heteroarylamidines of 1,2,3-thiadiazole-4-carboxylic acid from 2-cyanothioacetamides was achieved, resulting in previously unknown compounds . The synthesis of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their esters was also described, with some compounds showing cardiotonic activity .

Molecular Structure Analysis

The molecular structure of cyano-containing carboxylic acids and their derivatives has been a subject of interest. For instance, the crystal structure of 4-cyanocubanecarboxylic acid was determined, revealing a syn–anti carboxyl group catemer and type-II geometry for the cyano groups . This study also noted an orientational disorder of the cyano and anti carboxyl groups, which is an intriguing aspect of the molecular structure.

Chemical Reactions Analysis

The chemical reactions involving cyano and thio-containing carboxylic acids are diverse. The stability of the synthesized esters was investigated using HPLC, and it was found that the solutions are stable for one month when stored in a place protected against light and when the aqueous components of the chromatographic systems have a pH of 3–5 . The reaction of 2-cyanothioacetamides with 5-azido-1-methyl-4-nitroimidazole led to the formation of N-heteroarylamidines of 1,2,3-thiadiazole-4-carboxylic acid, showcasing the reactivity of these compounds under specific conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their stability and reactivity. The esters of 6′-carbamoylmethylthio-5′-cyano-1′,4′-dihydro-4,4′-bipyridine-3′-carboxylic acids were found to be stable under certain pH conditions and when protected from light . The crystal structure analysis of 4-cyanocubanecarboxylic acid provided insights into the importance of hydrogen bond patterns in the packing of these molecules . The cardiotonic activity of some synthesized 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids indicates that the physical properties of these compounds can have significant biological implications .

Wissenschaftliche Forschungsanwendungen

Photolysis in Aqueous Systems

Research by Pinna and Pusino (2011) explored the photodegradation of cyhalofop-butyl and its primary metabolite in water under various irradiation wavelengths. They discovered that these compounds rapidly degrade under UV irradiation and are stable in simulated sunlight. This research highlights the potential environmental impact and behavior of such compounds in natural water systems.

Synthetic Approaches and Antimicrobial Activity

Ardeleanu et al. (2018) focused on synthetic approaches towards 4′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-carboxylic acid, a valuable organic ligand for metal-organic frameworks. They reported two synthetic pathways and characterized the synthesized compounds, which showed no antimicrobial activity against common pathogens (Ardeleanu et al., 2018).

Dissociation Constants of Cyanohydrins

The study by Nanjappan, Satyamurthy, and Ramalingam (1980) determined the dissociation constants of cyanohydrins of substituted thian-4-ones and thian-4-one 1,1-dioxides. Their findings contribute to the understanding of the stability and reactivity of these compounds in solution (Nanjappan et al., 1980).

Hydrolysis and Adsorption on Soil Colloids

Pinna et al. (2008) investigated the hydrolysis and adsorption of cyhalofop-butyl and its acid on various soil colloids, providing insights into the environmental fate and behavior of these herbicides in soil systems (Pinna et al., 2008).

Stereoselective Synthesis

Conti et al. (2007) described an alternative synthesis of a conformationally constrained analogue of aspartic acid. This work contributes to the field of stereoselective synthesis and the development of novel amino acids (Conti et al., 2007).

Novel Synthesis and Biological Activity

Beck et al. (1988) introduced a novel synthesis of 5-cyano esters, showcasing their potential as chemical hybridizing agents in agriculture (Beck et al., 1988).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . Please refer to the MSDS for more detailed safety information .

Eigenschaften

IUPAC Name |

4-cyano-1,1-dioxothiane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4S/c8-5-7(6(9)10)1-3-13(11,12)4-2-7/h1-4H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSWZPNXPMVFIRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1(C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1935323-61-7 |

Source

|

| Record name | 4-cyano-1,1-dioxo-1lambda6-thiane-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

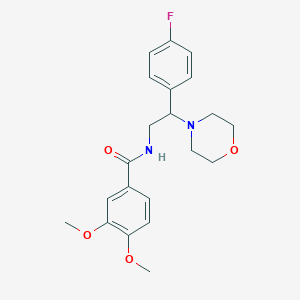

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3012062.png)

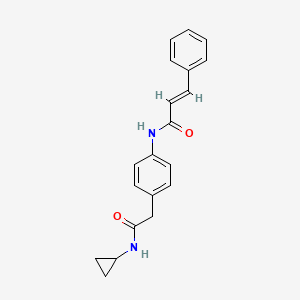

![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide](/img/structure/B3012065.png)

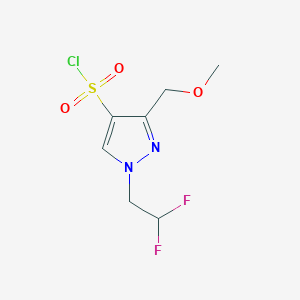

![N-(5-chloro-2-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B3012067.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3012073.png)

![5-(tert-butyl)-4-[(E,2E)-3-(4-nitrophenyl)-2-propenylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3012077.png)

![2-Chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B3012078.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B3012085.png)